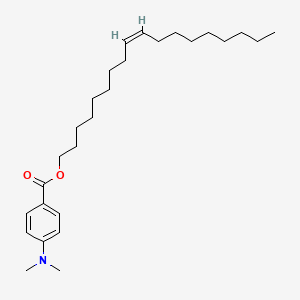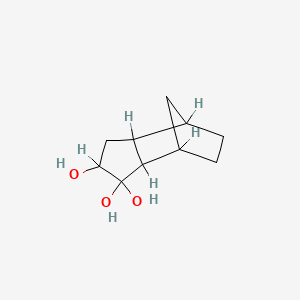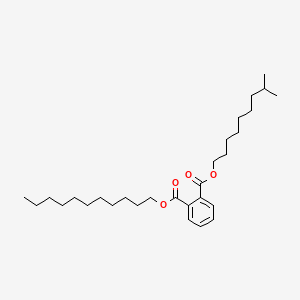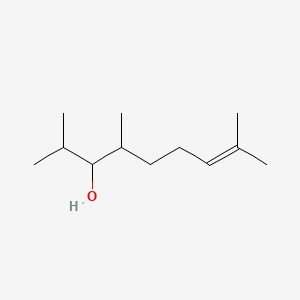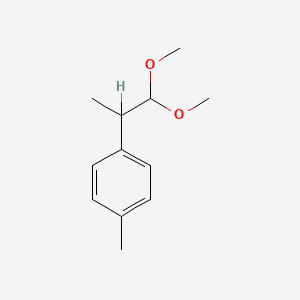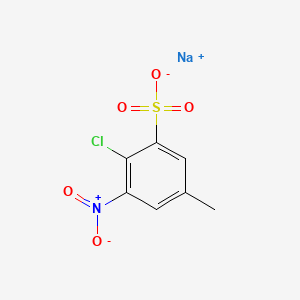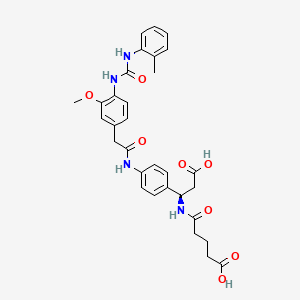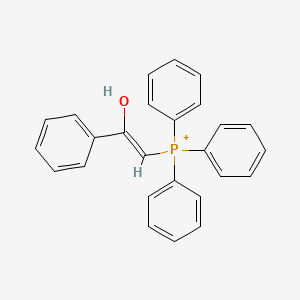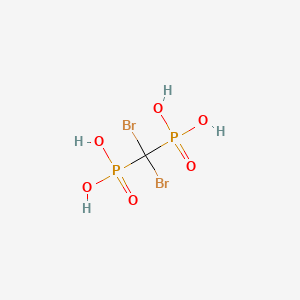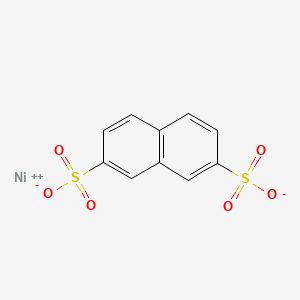
naphthalene-2,7-disulfonate;nickel(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene-2,7-disulfonate;nickel(2+) is a coordination compound where nickel(2+) is complexed with naphthalene-2,7-disulfonate
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of naphthalene-2,7-disulfonate typically involves the sulfonation of naphthalene with concentrated sulfuric acid. The process includes the following steps :
Sulfonation: Naphthalene is reacted with concentrated sulfuric acid at elevated temperatures to introduce sulfonic acid groups at the 2 and 7 positions.
Neutralization: The resulting naphthalene-2,7-disulfonic acid is neutralized with a suitable base, such as sodium hydroxide, to form the disodium salt.
Complexation: The disodium salt of naphthalene-2,7-disulfonate is then reacted with a nickel(2+) salt, such as nickel(2+) sulfate, under controlled conditions to form the desired coordination compound.
Industrial Production Methods
Industrial production methods for naphthalene-2,7-disulfonate;nickel(2+) involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous reactors for sulfonation and automated systems for neutralization and complexation to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Naphthalene-2,7-disulfonate;nickel(2+) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the nickel(2+) to nickel(0) or other lower oxidation states.
Substitution: The sulfonate groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Substitution reactions often require nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce nickel(0) complexes .
Scientific Research Applications
Naphthalene-2,7-disulfonate;nickel(2+) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Material Science: The compound is studied for its potential in creating novel materials with unique electronic and optical properties.
Coordination Chemistry: Researchers explore its coordination behavior with different ligands to understand its structural and electronic properties.
Environmental Chemistry: It is used in studies related to the removal of heavy metals from wastewater due to its ability to form stable complexes with metal ions.
Mechanism of Action
The mechanism of action of naphthalene-2,7-disulfonate;nickel(2+) involves its ability to form coordination complexes with various ligands. The nickel(2+) ion acts as a central metal ion, coordinating with the sulfonate groups of naphthalene-2,7-disulfonate and other ligands. This coordination can influence the electronic properties of the compound, making it useful in catalysis and material science .
Comparison with Similar Compounds
Similar Compounds
Naphthalene-1,5-disulfonate;nickel(2+): Similar to naphthalene-2,7-disulfonate;nickel(2+), but with sulfonate groups at the 1 and 5 positions.
Naphthalene-2-sulfonate;nickel(2+): Contains only one sulfonate group at the 2 position.
Naphthalene-1-sulfonate;nickel(2+): Contains only one sulfonate group at the 1 position.
Uniqueness
Naphthalene-2,7-disulfonate;nickel(2+) is unique due to the specific positioning of the sulfonate groups, which can influence its coordination behavior and reactivity. This positioning allows for the formation of more stable and diverse coordination complexes compared to its analogs .
Properties
CAS No. |
72319-19-8 |
|---|---|
Molecular Formula |
C10H6NiO6S2 |
Molecular Weight |
345.0 g/mol |
IUPAC Name |
naphthalene-2,7-disulfonate;nickel(2+) |
InChI |
InChI=1S/C10H8O6S2.Ni/c11-17(12,13)9-3-1-7-2-4-10(18(14,15)16)6-8(7)5-9;/h1-6H,(H,11,12,13)(H,14,15,16);/q;+2/p-2 |
InChI Key |
WKQJGLOSRJVIQB-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)[O-])S(=O)(=O)[O-].[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


